molecular formula C6H7F3N2OS2 B1531309 1,1,1-Trifluoro-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propan-2-ol CAS No. 1342272-35-8

1,1,1-Trifluoro-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propan-2-ol

Cat. No.: B1531309
CAS No.: 1342272-35-8
M. Wt: 244.3 g/mol
InChI Key: KTHWQTMJTXEQQI-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propan-2-ol (CAS: 1342272-35-8) is a fluorinated alcohol derivative featuring a trifluoromethyl group and a sulfanyl-linked 5-methyl-1,3,4-thiadiazole heterocycle. According to structural data (), the molecule contains 14 carbon atoms, 3 fluorine atoms, 2 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom, though this conflicts with the expected molecular formula based on its IUPAC name. The compound’s structure combines a propan-2-ol backbone with a strongly electron-withdrawing trifluoromethyl group and a sulfur-containing heterocycle, which may influence its physicochemical properties and reactivity. Its synthesis likely involves nucleophilic substitution between a trifluoro-propanol precursor and 5-methyl-1,3,4-thiadiazole-2-thiol under elevated temperature and pressure, as seen in analogous reactions ().

Properties

IUPAC Name

1,1,1-trifluoro-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3N2OS2/c1-3-10-11-5(14-3)13-2-4(12)6(7,8)9/h4,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTHWQTMJTXEQQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,1,1-Trifluoro-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propan-2-ol is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C6_6H7_7F3_3N2_2OS with a molecular weight of 244.3 g/mol. Its structure includes a trifluoromethyl group and a thiadiazole moiety, which are significant for its biological interactions.

Synthesis

The synthesis of 1,1,1-Trifluoro-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propan-2-ol involves several steps:

  • Preparation of Thiadiazole Derivative : The precursor 5-methyl-1,3,4-thiadiazole is synthesized using thiosemicarbazide and trifluoroacetic acid.
  • Formation of the Final Compound : The reaction between the thiadiazole derivative and trifluoroacetone yields the final product.

Antimicrobial Properties

Research indicates that compounds containing thiadiazole rings exhibit significant antimicrobial activity. For instance:

  • Case Study : A study demonstrated that derivatives of thiadiazoles showed inhibitory effects against various bacterial strains. The presence of the trifluoromethyl group in the structure enhances lipophilicity, potentially improving membrane penetration and antimicrobial efficacy .

Anticancer Activity

Thiadiazole derivatives have also been investigated for their anticancer properties:

  • Mechanism of Action : It is hypothesized that these compounds induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .
  • Case Study : In vitro studies have shown that certain thiadiazole derivatives can inhibit the proliferation of cancer cell lines such as HeLa and MCF7 .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes:

  • Target Enzymes : Some studies suggest that it may act as a covalent modifier of cysteine residues in target proteins, leading to altered enzyme activity .
  • Case Study : A dissertation highlighted the effectiveness of related compounds in inhibiting cysteine proteases involved in disease processes .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Enzyme inhibitionModulation of cysteine-dependent enzymes

Scientific Research Applications

Medicinal Chemistry Applications

The 1,3,4-thiadiazole moiety is recognized for its diverse pharmacological activities. Research indicates that derivatives of this heterocycle possess antimicrobial, antifungal, and anticancer properties. The incorporation of trifluoromethyl groups enhances the lipophilicity and metabolic stability of compounds, making them more effective as drugs.

Case Studies

  • Antimicrobial Activity : A study demonstrated that thiadiazole derivatives exhibit significant antimicrobial activity against various bacterial strains. The introduction of trifluoromethyl substituents has been shown to improve potency against resistant strains .
  • Anticancer Properties : Research has highlighted the potential of thiadiazole derivatives in cancer treatment. For instance, compounds with similar structures have been evaluated for their ability to inhibit tumor growth in vitro and in vivo models .

Agricultural Applications

The compound's unique properties also lend themselves to agricultural applications, particularly in the development of agrochemicals.

Pesticidal Activity

Research indicates that thiadiazole-based compounds can act as effective fungicides and herbicides. The trifluoromethyl group may enhance the bioactivity and selectivity of these compounds against specific pests while minimizing environmental impact .

Materials Science Applications

In materials science, compounds like 1,1,1-Trifluoro-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propan-2-ol are explored for their potential use in synthesizing novel materials with unique properties.

Synthesis of Functional Materials

The compound can serve as a building block for creating polymers or other materials with desired thermal and mechanical properties. The incorporation of fluorinated groups often leads to materials with enhanced chemical resistance and stability under harsh conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related molecules, focusing on heterocyclic substituents, fluorination patterns, and available physicochemical data.

Structural and Functional Group Comparisons

1,1,1-Trifluoro-3-[(4-methylpyrimidin-2-yl)sulfanyl]propan-2-ol (CAS: 1343623-30-2)

  • Key Differences : Replaces the 1,3,4-thiadiazole ring with a 4-methylpyrimidin-2-yl group. Pyrimidine is a six-membered ring with two nitrogen atoms, contrasting with the five-membered, sulfur-containing thiadiazole.
  • Impact : Pyrimidine’s larger ring size and nitrogen arrangement may enhance π-π stacking interactions but reduce electrophilicity compared to thiadiazole. The compound is listed as discontinued ().

3-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-yl)propan-1-ol (CAS: 936850-79-2) Key Differences: Features a thiazole ring substituted with a trifluoromethylphenyl group instead of thiadiazole. Molecular weight (287.3 g/mol) is lower than the target compound’s reported ~301 g/mol ().

5-Amino-1-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile Key Differences: Incorporates a propanoyl linker and pyrazole-carbonitrile group. Impact: The additional carbonyl and nitrile groups increase polarity, reflected in its higher melting point (191.8°C) compared to simpler analogs ().

N-(5-Methyl-1,3,4-thiadiazol-2-yl)acetamide Key Differences: Substitutes the sulfanyl-propanol moiety with an acetamide group.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target Compound C14H14F3N2OS2 ~301 Not reported Trifluoro-propanol, thiadiazole-sulfanyl
1,1,1-Trifluoro-3-[(4-methylpyrimidin-2-yl)sulfanyl]propan-2-ol C8H8F3N2OS 254.2 Discontinued Pyrimidine, trifluoro-propanol
3-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-yl)propan-1-ol C13H12F3NOS 287.3 Not reported Thiazole, trifluoromethylphenyl
5-Amino-1-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile C14H12F3N5OS2 371.1 (M+H)<sup>+</sup> 191.8 Thiadiazole-sulfanyl, pyrazole-carbonitrile
  • Fluorination Effects: The trifluoromethyl group in the target compound increases electronegativity, likely enhancing acidity of the hydroxyl group (pKa reduction) compared to non-fluorinated analogs ().
  • Synthetic Routes : Nucleophilic substitution is common for attaching thiol-containing heterocycles (e.g., ), but reaction conditions vary. The target compound may require harsher conditions due to steric and electronic effects of the trifluoro group.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,1-Trifluoro-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propan-2-ol
Reactant of Route 2
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1,1,1-Trifluoro-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propan-2-ol

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